molecular formula C7H6F6O4 B073418 Dimethyl hexafluoroglutarate CAS No. 1513-62-8

Dimethyl hexafluoroglutarate

Cat. No.: B073418
CAS No.: 1513-62-8
M. Wt: 268.11 g/mol
InChI Key: PJZVBCPDYSZAJU-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless clear liquid with a molecular weight of 268.11 g/mol . This compound is notable for its high fluorine content, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.

Preparation Methods

Dimethyl hexafluoroglutarate can be synthesized through the esterification of hexafluoroglutaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of hexafluoroglutaric acid and methanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Dimethyl hexafluoroglutarate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dimethyl hexafluoroglutarate is primarily related to its chemical reactivity and the presence of fluorine atoms. The fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Dimethyl hexafluoroglutarate can be compared with other fluorinated esters such as dimethyl tetrafluorosuccinate and dimethyl octafluoroadipate. These compounds share similar structural features but differ in the number of fluorine atoms and the length of the carbon chain. This compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity .

Similar Compounds

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4-hexafluoropentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVBCPDYSZAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164754
Record name Dimethyl perfluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-62-8
Record name Dimethyl hexafluoroglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl perfluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl hexafluoroglutarate
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Customer
Q & A

Q1: How does the size of dimethyl hexafluoroglutarate affect its reactivity in polyester synthesis?

A1: The research paper [] highlights that the size of the monomer significantly influences the reaction conversion rate in polyester synthesis. This compound, being a larger monomer compared to dimethyl tetrafluorosuccinate, resulted in a lower conversion rate during polymerization with ethylene glycol. The researchers attribute this to steric hindrance, where the larger size of the molecule can impede the reaction with ethylene glycol. Smaller monomers, facing less steric hindrance, can react more readily, leading to higher conversion rates.

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